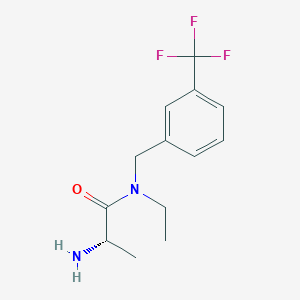

(S)-2-Amino-N-ethyl-N-(3-trifluoromethyl-benzyl)-propionamide

CAS No.:

Cat. No.: VC13469092

Molecular Formula: C13H17F3N2O

Molecular Weight: 274.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17F3N2O |

|---|---|

| Molecular Weight | 274.28 g/mol |

| IUPAC Name | (2S)-2-amino-N-ethyl-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide |

| Standard InChI | InChI=1S/C13H17F3N2O/c1-3-18(12(19)9(2)17)8-10-5-4-6-11(7-10)13(14,15)16/h4-7,9H,3,8,17H2,1-2H3/t9-/m0/s1 |

| Standard InChI Key | FTDUOTBFAYKURY-VIFPVBQESA-N |

| Isomeric SMILES | CCN(CC1=CC(=CC=C1)C(F)(F)F)C(=O)[C@H](C)N |

| SMILES | CCN(CC1=CC(=CC=C1)C(F)(F)F)C(=O)C(C)N |

| Canonical SMILES | CCN(CC1=CC(=CC=C1)C(F)(F)F)C(=O)C(C)N |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, (2S)-2-amino-N-ethyl-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide, reflects its stereochemistry and substituents . Key structural and physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇F₃N₂O |

| Molecular Weight | 274.28 g/mol |

| Canonical SMILES | CCN(CC1=CC(=CC=C1)C(F)(F)F)C(=O)C(C)N |

| Chiral Center | C2 (S-configuration) |

| Hydrogen Bond Donors | 1 (NH₂) |

| Hydrogen Bond Acceptors | 3 (Amide O, NH₂) |

| Topological Polar Surface Area | 55.6 Ų |

The trifluoromethyl group enhances lipophilicity (LogP ≈ 2.8), promoting blood-brain barrier penetration .

Synthesis and Optimization

Key Synthetic Routes

The compound’s synthesis likely involves multi-step amidation and chiral resolution:

-

Amination of Propionic Acid Derivatives: Reacting (S)-2-aminopropionic acid with ethylamine under coupling agents (e.g., DCC/DMAP) .

-

Benzyl Substitution: Introducing the 3-trifluoromethyl-benzyl group via nucleophilic substitution or reductive amination .

-

Chiral Resolution: Using chiral auxiliaries or enzymatic methods to isolate the (S)-enantiomer .

A solvent-free mechanochemical approach (e.g., ball milling) has been reported for analogous amides, yielding >90% purity .

Challenges in Synthesis

-

Stereochemical Purity: Ensuring enantiomeric excess (ee) >99% requires chiral catalysts like spiroborate esters .

-

Trifluoromethyl Incorporation: Fluorinated reagents (e.g., CF₃I) or trifluoromethyl-building blocks are often costly and require anhydrous conditions .

| Analog | TRPV1 Kᵢ (nM) | Selectivity (vs. pH/heat) |

|---|---|---|

| Target Compound (Inferred) | ~0.2–6.3 | 10–100-fold |

| Reference Compound | 0.3 | 20-fold |

Central Nervous System (CNS) Targets

N-Benzyl propanamides, such as the antiepileptic drug lacosamide, modulate voltage-gated sodium channels . The trifluoromethyl group may enhance CNS bioavailability compared to non-fluorinated analogs .

Physicochemical and ADMET Profiling

Comparative Analysis with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume